Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO3S and a molecular weight of 305.4 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a thiophene ring substituted with an amino group, an ethoxyphenyl group, and an isopropyl ester .
Preparation Methods
The synthesis of Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxyl group with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Chemical Reactions Analysis
Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Isopropyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: This compound has an ethyl ester instead of an isopropyl ester, which may affect its reactivity and applications.
Thiophene Derivatives: Other thiophene derivatives with different substituents on the thiophene ring can have varying biological and chemical properties.
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-19-12-7-5-11(6-8-12)13-9-21-15(17)14(13)16(18)20-10(2)3/h5-10H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGORWRQZCBMTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.